molecular formula C9H13NO2S B2905326 Ethyl 2-amino-3-(thiophen-3-YL)propanoate CAS No. 1340078-50-3

Ethyl 2-amino-3-(thiophen-3-YL)propanoate

Cat. No.: B2905326
CAS No.: 1340078-50-3
M. Wt: 199.27
InChI Key: MMKQQJNMOQUZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(thiophen-3-yl)propanoate is a non-proteinogenic amino acid ester, meaning it is not one of the 22 naturally occurring amino acids found in proteins. Its structure, featuring a thiophene (B33073) ring attached to the β-carbon of an ethyl alaninate (B8444949) scaffold, makes it a valuable intermediate in synthetic chemistry.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
CAS Number 167834-28-8
Appearance Not specified
SMILES CCOC(=O)C(CC1=CSC=C1)N

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This structural motif is present in a wide array of natural products and synthetic compounds and is considered a "privileged scaffold" in medicinal chemistry. The inclusion of a thiophene ring can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net

This compound belongs to the class of thiophene-based amino acids, which are of particular interest as they can be incorporated into peptides or used as starting materials for the synthesis of novel heterocyclic systems. The position of the substituent on the thiophene ring (in this case, at the 3-position) can have a profound impact on the molecule's reactivity and biological profile compared to its 2-substituted isomer.

The significance of this compound in research stems from its utility as a versatile synthetic intermediate. The amino and ester functional groups provide reactive handles for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures.

In medicinal chemistry, this compound serves as a precursor for the synthesis of novel drug candidates. The thiophene moiety can act as a bioisostere for a phenyl ring, offering a way to modify a drug's properties while maintaining its ability to interact with a biological target. The amino acid portion of the molecule can be used to introduce chirality and to mimic natural peptides, potentially leading to compounds with improved efficacy and selectivity.

Research efforts in this area are often directed towards the development of new synthetic methodologies to access this and related compounds, as well as the exploration of their potential in the discovery of new therapeutic agents. For instance, a patent for a preparation method of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, highlights its importance as an intermediate in the synthesis of the direct thrombin inhibitor dabigatran (B194492) etexilate. google.com This underscores the role of such propanoate derivatives in the pharmaceutical industry.

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural components and the broader class of compounds it belongs to are subjects of intense scientific investigation. The synthesis and biological evaluation of various substituted thiophene derivatives, including those with amino acid side chains, are frequently reported in chemical and pharmaceutical journals. researchgate.net These studies provide a strong indication of the potential applications and research interest surrounding this compound as a key building block for new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-thiophen-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)8(10)5-7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKQQJNMOQUZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340078-50-3
Record name ethyl 2-amino-3-(thiophen-3-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for Ethyl 2-amino-3-(thiophen-3-yl)propanoate

The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the formation of the C-C bond between the thiophene (B33073) ring and the propanoate backbone, followed by the introduction or unmasking of the amino group.

One-Pot Condensation Reactions

While specific one-pot syntheses for this compound are not extensively documented, analogous reactions for the synthesis of β-amino esters suggest a plausible approach. A one-pot three-component Mannich-type reaction could theoretically be employed. This would involve the condensation of thiophene-3-carbaldehyde, a suitable amine precursor (such as ammonia or a protected amine), and a two-carbon nucleophile like a silyl ketene acetal derived from ethyl acetate. The reaction would likely require a Lewis acid catalyst to facilitate the formation of the crucial C-C and C-N bonds in a single pot.

Reactant 1Reactant 2Reactant 3Catalyst (Example)Product
Thiophene-3-carbaldehydeAmmoniaEthyl (trimethylsilyloxy)acetateTitanium(IV) chlorideThis compound

Reduction of Nitroester Precursors

A well-established and reliable method for the synthesis of α-amino esters is the reduction of the corresponding α-nitro esters. This approach has been successfully applied to the synthesis of the analogous 2-amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester and can be directly adapted for the target molecule. prepchem.com The synthesis commences with a Henry reaction (nitroaldol reaction) between thiophene-3-carbaldehyde and ethyl nitroacetate, catalyzed by a base, to yield ethyl 2-nitro-3-(thiophen-3-yl)acrylate. Subsequent conjugate addition of a hydride or a similar reducing agent would afford the saturated nitroester, ethyl 2-nitro-3-(thiophen-3-yl)propanoate. The final and crucial step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents.

Commonly used reducing systems for this conversion include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Metal-Acid Systems: Such as iron in acetic acid or hydrochloric acid, tin(II) chloride in ethanol, or zinc in acetic acid. prepchem.com

The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired amino ester.

PrecursorReducing AgentSolventProduct
Ethyl 2-nitro-3-(thiophen-3-yl)propanoateIron powder / HClEthanol/WaterThis compound
Ethyl 2-nitro-3-(thiophen-3-yl)propanoateH2 / Pd-CEthanolThis compound

Other Established Synthetic Routes

Other established methods in amino acid synthesis could also be adapted. For instance, the Strecker synthesis, starting from thiophene-3-carbaldehyde, could be a viable, albeit multi-step, route. This would involve the reaction of the aldehyde with an ammonia source and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification to yield the final product.

Another approach could be the asymmetric synthesis using chiral auxiliaries or catalysts to obtain enantiomerically pure forms of the target compound, which is often crucial for biological applications.

Derivatization Strategies of the Thiophene Moiety

The thiophene ring in this compound is susceptible to various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The electron-rich nature of the thiophene ring makes it particularly amenable to electrophilic substitution reactions.

Substitutions on the Thiophene Ring

Electrophilic aromatic substitution is a key reaction for functionalizing the thiophene ring. The positions most susceptible to electrophilic attack are the C2 and C5 positions, which are ortho to the sulfur atom and activated by its lone pairs. The C4 position is less reactive. Common electrophilic substitution reactions that can be performed on the thiophene ring include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Using a mixture of nitric acid and sulfuric acid, although this reaction needs to be carefully controlled to avoid oxidation of the thiophene ring.

Sulfonation: Reaction with fuming sulfuric acid or sulfur trioxide.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. These reactions might require protection of the amino group to prevent side reactions.

Reaction TypeReagentPosition of SubstitutionProduct Example
BrominationN-Bromosuccinimide (NBS)C2 or C5Ethyl 2-amino-3-(2-bromo-thiophen-3-yl)propanoate
AcylationAcetyl chloride / AlCl3C2 or C5Ethyl 2-amino-3-(2-acetyl-thiophen-3-yl)propanoate

Heterocyclic Annulation Involving the Thiophene

The thiophene ring can also serve as a building block for the construction of fused heterocyclic systems. This can be achieved by introducing functional groups onto the thiophene ring that can then participate in cyclization reactions. For instance, introducing an amino group and a carboxyl group (or its derivative) at adjacent positions on the thiophene ring can lead to the formation of thieno[c]pyridines or other related fused systems upon cyclization.

A plausible strategy would involve the functionalization of the thiophene ring of this compound at the C2 or C4 positions with groups that can undergo intramolecular cyclization with either the existing amino group or a derivatized form of it. For example, acylation at the C2 position followed by intramolecular condensation could lead to the formation of a thieno-fused pyridinone derivative. The synthesis of various thienopyridines and other fused systems from functionalized thiophenes is a well-established area of heterocyclic chemistry.

Modifications of the Amino and Ester Functionalities

The reactivity of this compound is largely dictated by its primary amino group and the ethyl ester moiety. These functional groups can be readily modified through various chemical transformations to generate a diverse range of derivatives.

Amino Group Derivatization (e.g., Amidation, Alkylation)

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents through reactions such as amidation and alkylation.

Amidation: The nucleophilic amino group readily reacts with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. For instance, the reaction of a similar compound, 2-thiopheneacetyl chloride, with amino acids under basic conditions yields the corresponding amides. nih.gov This suggests that this compound would react similarly. The general scheme for the amidation of this compound is presented below:

Reaction with Acyl Chlorides: In a typical procedure, the amino ester is treated with an acyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or below.

Reaction with Carboxylic Acids: Amide bond formation with carboxylic acids requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

A representative amidation reaction is detailed in the table below:

Reactant 1Reactant 2Reagents/ConditionsProduct
This compoundAcetyl chlorideTriethylamine, Dichloromethane, 0 °C to rtEthyl 2-acetamido-3-(thiophen-3-yl)propanoate
This compoundBenzoic acidEDC, HOBt, Dichloromethane, rtEthyl 2-benzamido-3-(thiophen-3-yl)propanoate

Alkylation: The amino group can also undergo alkylation to introduce alkyl substituents. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides.

Reductive Amination: This two-step, one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Direct Alkylation: While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, it can be achieved under controlled conditions. The use of a suitable base and careful stoichiometry of the alkylating agent are crucial for selective mono- or di-alkylation. Hydrogen-borrowing alkylation reactions, which utilize a catalyst to temporarily oxidize an alcohol to an aldehyde for in-situ imine formation and subsequent reduction, represent a more advanced and atom-economical approach. nih.gov

The following table summarizes typical alkylation reactions:

Reactant 1Reactant 2Reagents/ConditionsProduct
This compoundBenzaldehydeNaBH(OAc)₃, Dichloroethane, rtEthyl 2-(benzylamino)-3-(thiophen-3-yl)propanoate
This compoundMethyl iodideK₂CO₃, Acetonitrile, rtEthyl 2-(methylamino)-3-(thiophen-3-yl)propanoate and Ethyl 2-(dimethylamino)-3-(thiophen-3-yl)propanoate

Ester Group Transformations (e.g., Hydrolysis, Transesterification)

The ethyl ester functionality of this compound can be converted into other functional groups, most commonly a carboxylic acid through hydrolysis or a different ester via transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-(thiophen-3-yl)propanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The use of a large excess of water drives the equilibrium towards the products.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. For related amino acid esters, this process has been well-documented. nih.govresearchgate.net

A summary of hydrolysis conditions is provided in the table below:

ReactantReagents/ConditionsProduct
This compoundaq. HCl, heat2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride
This compound1. aq. NaOH, heat; 2. aq. HCl2-amino-3-(thiophen-3-yl)propanoic acid

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed.

Acid-Catalyzed Transesterification: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the new alcohol.

Base-Catalyzed Transesterification: A strong base, such as sodium methoxide or potassium tert-butoxide, is used to deprotonate the new alcohol, increasing its nucleophilicity.

The table below illustrates examples of transesterification reactions:

Reactant 1Reactant 2CatalystProduct
This compoundMethanolH₂SO₄ (catalytic)Mthis compound
This compoundBenzyl alcoholNaOBn (catalytic)Benzyl 2-amino-3-(thiophen-3-yl)propanoate

Catalytic Approaches in Synthesis and Functionalization

Catalysis plays a crucial role in both the synthesis and subsequent functionalization of this compound, offering milder reaction conditions, improved selectivity, and higher efficiency.

A plausible synthetic route to this compound involves the reduction of a nitro precursor, similar to the synthesis of its benzo[b]thiophene analogue. This reduction can be achieved using various catalytic hydrogenation methods. For example, the reduction of the corresponding nitropropanoate can be carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

In the realm of functionalization, catalytic methods are particularly valuable for C-H activation and cross-coupling reactions. While direct C-H functionalization of the thiophene ring in this compound is a complex area, palladium-catalyzed cross-coupling reactions of halogenated thiophene derivatives are well-established. For instance, a bromo-substituted analogue of the target compound could undergo Suzuki, Stille, or Heck coupling reactions to introduce new carbon-carbon bonds.

Furthermore, catalytic methods are extensively used in the derivatization of the amino and ester groups. For example, the amidation of the amino group can be catalyzed by various Lewis acids or enzymes. Similarly, enzyme-catalyzed transesterification, often employing lipases, provides a green and selective alternative to traditional acid or base catalysis.

Recent advancements in biocatalysis have also demonstrated the potential for direct C-H amination of carboxylic acid esters using engineered enzymes, which could offer a novel and highly selective route to α-amino esters like the title compound. nih.gov

The following table provides an overview of potential catalytic approaches:

TransformationCatalytic SystemDescription
Synthesis (Nitro Reduction)H₂, Pd/CCatalytic hydrogenation of the corresponding nitroester to the primary amine.
Amino Group AmidationLewis Acids (e.g., Sc(OTf)₃)Catalyzes the direct amidation of the amino group with carboxylic acids.
Ester Group TransesterificationLipasesEnzyme-catalyzed transesterification with various alcohols under mild conditions.
Thiophene Ring FunctionalizationPalladium catalystsCross-coupling reactions (e.g., Suzuki, Heck) on halogenated thiophene analogues.

Stereochemical Aspects and Chiral Applications

Enantioselective Synthesis of Chiral Isomers

The creation of enantiomerically pure forms of ethyl 2-amino-3-(thiophen-3-yl)propanoate is crucial for its application in the synthesis of optically active compounds. Both asymmetric catalysis and biocatalytic methods have emerged as powerful strategies to achieve high levels of stereocontrol.

Asymmetric Catalysis in α-Amino Ester Formation

Asymmetric catalysis offers a direct and efficient route to chiral α-amino esters. Various catalytic systems have been developed that can be conceptually applied to the synthesis of this compound.

One promising approach is the cobalt-catalyzed enantioselective aza-Barbier reaction of ketimines with alkyl halides. This method allows for the formation of chiral α-tertiary amino esters with high enantioselectivity. dicp.ac.cn For the synthesis of the target secondary amino ester, a related strategy involving the asymmetric reduction of an α-imino ester precursor derived from ethyl 3-(thiophen-3-yl)-2-oxopropanoate could be employed. Chiral ligands, particularly those based on thiophene (B33073) derivatives, have shown considerable success in asymmetric catalysis. For instance, C2-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands in complex with copper(II) have been effective in enantioselective Aldol and Domino Michael reactions, demonstrating the potential of thiophene-based chiral environments to induce high stereoselectivity. nih.govresearchgate.net

Another powerful strategy is the asymmetric Mannich reaction. Anion-binding catalysis, utilizing chiral aminothioureas, can promote the enantioselective addition of enolate equivalents to imino esters. acs.org This method could be adapted for the synthesis of this compound by using an appropriate α-chloroglycine ester surrogate and a suitable thiophene-containing nucleophile.

The table below summarizes representative catalytic systems and their potential application for the enantioselective synthesis of the target compound.

Catalytic SystemReaction TypePotential SubstratesKey Features
Cobalt/Chiral LigandAsymmetric aza-BarbierThiophene-derived ketimine and alkyl halideHigh enantioselectivity and functional group tolerance. dicp.ac.cn
Copper(II)/Thiophene-bis(amino-alcohol)Asymmetric Aldol/MichaelIsatin derivatives and ketonesDemonstrates the utility of chiral thiophene-based ligands. nih.gov
Chiral AminothioureaAsymmetric Mannich Reactionα-Imino ester and enolate precursorAnion-binding catalysis for high stereocontrol. acs.org

Biocatalytic Approaches for Stereoselective Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral compounds. Enzymes such as lipases and transaminases are particularly well-suited for the synthesis of enantiomerically pure amino esters.

Lipase-catalyzed kinetic resolution is a widely used method for separating enantiomers of racemic amino acid esters. nih.gov In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The choice of lipase and reaction conditions, such as solvent and temperature, are critical for achieving high enantioselectivity. Lipases from Candida antarctica (CALB) and Pseudomonas cepacia have shown broad applicability in the resolution of various amino acid esters and could be effective for the kinetic resolution of racemic this compound. mdpi.comd-nb.info

Transaminase-based dynamic kinetic resolution presents a more advanced approach, capable of converting a racemic starting material into a single enantiomer of the desired product with a theoretical yield of 100%. nih.gov This process involves the stereoselective amination of a prochiral keto acid, ethyl 3-(thiophen-3-yl)-2-oxopropanoate, using a chiral amine donor. A thermophilic transaminase could be particularly advantageous due to its stability at elevated temperatures, which can facilitate the in situ racemization of the starting material. nih.gov

The following table outlines potential biocatalytic strategies for the stereoselective production of this compound.

Biocatalytic MethodEnzyme ClassPrinciplePotential Advantages
Kinetic ResolutionLipaseEnantioselective hydrolysis of one ester enantiomerWide availability of commercial lipases, mild reaction conditions. nih.gov
Dynamic Kinetic ResolutionTransaminaseStereoselective amination of a prochiral keto acid with in situ racemizationHigh theoretical yield, excellent enantioselectivity. nih.gov

This compound as a Chiral Building Block

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of more complex and biologically active molecules. The thiophene moiety can be further functionalized, and the amino acid backbone can be incorporated into peptides or other scaffolds.

Utilization in the Synthesis of Complex Chiral Molecules

Chiral thiophene derivatives are integral components of many pharmaceuticals and functional materials. researchgate.net this compound can serve as a monomeric precursor for the synthesis of chiral polythiophenes. nih.gov These polymers are of interest for their potential applications in chiral recognition, asymmetric catalysis, and optoelectronics. The stereogenic center in the side chain of the polymer can induce a chiral conformation in the polythiophene backbone, leading to unique chiroptical properties. rsc.org

Furthermore, this amino acid ester can be incorporated into peptide structures to create peptidomimetics with enhanced stability and novel biological activities. The thiophene side chain can engage in specific interactions with biological targets and can also serve as a handle for further chemical modifications.

Role in the Development of Optically Active Compounds

The development of new optically active compounds is a cornerstone of modern drug discovery and materials science. This compound provides a versatile scaffold for this purpose. For example, it can be used in the synthesis of chiral ligands for asymmetric catalysis. The combination of the thiophene ring and the chiral amino acid moiety can lead to ligands with unique steric and electronic properties, capable of inducing high enantioselectivity in a variety of chemical transformations. researchgate.net

The thiophene ring itself is a privileged structure in medicinal chemistry, and its incorporation into chiral molecules can lead to compounds with a wide range of biological activities. researchgate.net The enantiomerically pure amino acid ester can be a key starting material for the synthesis of these target molecules, ensuring the correct stereochemistry for optimal biological function.

Diastereoselective Control in Related Reaction Pathways

Once the chiral center at the α-carbon of this compound is established, it can be used to control the stereochemistry of subsequent reactions, a process known as diastereoselective synthesis. This is a powerful strategy for the construction of molecules with multiple stereocenters.

For instance, the enolate derived from N-protected this compound can undergo diastereoselective alkylation. The existing stereocenter directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The level of diastereoselectivity can be influenced by the choice of protecting group on the nitrogen atom, the base used to form the enolate, and the reaction conditions. researchgate.net

Similarly, diastereoselective Mannich-type reactions can be performed where the chiral amino ester is used as the nucleophile. The stereochemical outcome of the reaction is controlled by the facial selectivity of the enolate addition to an imine, which is influenced by the stereocenter of the amino ester. researchgate.net These methods provide access to β-amino acids with two contiguous stereocenters, which are important structural motifs in many natural products and pharmaceuticals.

Computational and Theoretical Investigations

Quantum Chemical Calculations

There are no published studies that have performed quantum chemical calculations on Ethyl 2-amino-3-(thiophen-3-yl)propanoate. Therefore, no data is available for the following subsections.

Information unavailable.

Information unavailable.

Information unavailable.

Information unavailable.

Information unavailable.

Molecular Docking Studies and Ligand-Target Interactions

No molecular docking studies have been reported for this compound. While computational docking is a common technique to explore the potential interactions of thiophene (B33073) derivatives with biological targets, this specific ester has not been the subject of such investigations.

The absence of this fundamental computational data precludes any discussion on the molecule's theoretical properties and potential applications based on its electronic and structural characteristics. Future research initiatives would be necessary to generate the data required to populate these fields of study.

Simulation of Binding Modes with Biomolecular Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This simulation is crucial in drug discovery for estimating the strength of the interaction (binding affinity) and identifying key interactions that stabilize the ligand-receptor complex.

For a molecule like this compound, a typical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. A relevant biomolecular target would be selected, and its 3D structure, often obtained from a repository like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose.

Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode.

While no specific docking studies for this compound have been published, research on similar thiophene-containing compounds has demonstrated the utility of this approach. For instance, studies on other thiophene derivatives have successfully used molecular docking to explore their binding to various enzymes and receptors.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. For this compound, the key potential interactions would be:

Hydrogen Bonding: The amino group (-NH2) and the ester carbonyl group (C=O) of the molecule can act as hydrogen bond donors and acceptors, respectively. These are critical for specific recognition by a biomolecular target.

Aromatic Stacking (π-π Interactions): The thiophene ring can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

The analysis of these interactions is a standard part of interpreting docking results and molecular dynamics simulations. While specific data for this compound is unavailable, the principles of these interactions are fundamental to medicinal chemistry.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

A potential energy surface (PES) is a theoretical map of the energy of a molecule as a function of its geometry. By scanning the PES, researchers can identify the global and local energy minima, which correspond to the most stable conformations. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step using quantum mechanical methods.

For this compound, the key rotatable bonds would be those connecting the ethyl group, the amino group, and the thiophene ring to the central propanoate backbone. A detailed conformational analysis would reveal the preferred spatial arrangement of these functional groups, which is essential for understanding how the molecule might fit into a receptor's binding pocket. No such specific analysis has been published for this compound.

Theoretical Spectroscopic Predictions (e.g., Vibrational Spectra)

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a molecule. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated.

This process involves:

Geometry Optimization: The molecule's geometry is optimized to find its lowest energy structure.

Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated for the optimized geometry.

These theoretical predictions are valuable for several reasons:

They can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks.

They provide a "fingerprint" of the molecule that can be used for its identification.

While experimental spectroscopic data may exist for this compound, published theoretical predictions of its vibrational spectra are not currently available. Research on other organic molecules has shown that DFT calculations can produce theoretical spectra that are in good agreement with experimental data. nih.gov

Biological Activity and Mechanistic Studies

Receptor Interaction Studies

Ligand-Receptor Binding Simulations

At present, the scientific community has not published research that would allow for a detailed exposition on the biological activities of Ethyl 2-amino-3-(thiophen-3-YL)propanoate as per the requested outline. Therefore, no data tables or detailed research findings can be provided.

Exploration of Potential Agonist or Antagonist Activities

Currently, there is a lack of specific published data detailing the agonist or antagonist activities of this compound at various receptors, ion channels, or enzymes. However, the broader class of thiophene (B33073) derivatives has been shown to interact with a wide array of biological targets. For instance, certain 2-amino-3-aroylthiophene derivatives have been identified as allosteric modulators of the A1 adenosine (B11128) receptor, indicating that the thiophene scaffold can participate in receptor binding and functional modulation nih.gov. The activity of such compounds is highly dependent on the specific substitution patterns on the thiophene ring.

The structural similarity of this compound to neurotransmitters and other endogenous signaling molecules suggests the potential for interaction with their respective receptors. The presence of both a primary amine and an ester functional group, common features in many biologically active molecules, further supports the possibility of receptor binding. Future research, including comprehensive screening against a panel of receptors and enzymes, is necessary to elucidate any specific agonist or antagonist properties of this compound.

Interactions with Metabolic Pathways

The engagement of this compound with metabolic pathways is an area that warrants detailed investigation. As an unnatural amino acid, its metabolic fate and influence on cellular processes are of significant interest.

Thiophene-containing amino acids have emerged as valuable tools in biochemical research, particularly as fluorescent probes. nih.gov The inherent photophysical properties of the thiophene ring can be exploited to develop sensitive assays for detecting ions and other biomolecules. nih.gov While the specific use of this compound as a reagent in biochemical assays has not been extensively documented, its structural motifs suggest potential applications. For example, it could be functionalized to create probes for enzymatic activity or as a building block for fluorescent ligands targeting specific proteins. nih.gov The development of environmentally sensitive dyes from amino(oligo)thiophene donors highlights the potential for this class of compounds in cellular imaging and sensing applications. uconn.eduuconn.edu

The incorporation of unnatural amino acids into peptides and proteins is a powerful technique for protein engineering and studying biological processes. interesjournals.org This is typically achieved by using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a stop codon. interesjournals.org While the specific incorporation of this compound into biomolecules has not been reported, the general methodology is well-established for a variety of unnatural amino acids. nih.govlabome.com The successful incorporation of this thiophene-containing amino acid could introduce novel chemical functionalities into proteins, enabling the creation of proteins with enhanced stability, novel catalytic activities, or the ability to be site-specifically labeled.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies would focus on understanding how modifications to the thiophene ring, the amino group, and the ester moiety impact their biological efficacy.

The substitution pattern on the thiophene ring is a key determinant of the biological activity of thiophene-containing compounds. nih.gov For instance, in a series of 2-amino-thiophene derivatives, the nature and position of substituents were found to be critical for their anti-inflammatory activity. nih.gov Similarly, for thiophene-based HIV-1 non-nucleoside reverse transcriptase inhibitors, substitutions on the thiophene[3,2-d]pyrimidine scaffold significantly influenced their potency and resistance profile. mdpi.com

For derivatives of this compound, substitutions at various positions of the thiophene ring could modulate properties such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting receptor binding and biological activity. A systematic exploration of different substituents would be necessary to establish a clear SAR.

The following table summarizes the observed impact of thiophene substitutions on the biological activity of various thiophene derivatives, which could provide insights for future studies on this compound analogs.

Compound Class Substitution Impact on Biological Activity Reference
2-Amino-thiophene derivativesMorphine ring at 2-amino positionSuperior anti-inflammatory activity nih.gov
Thiophene[3,2-d]pyrimidine derivativesAmino acid analogues at the terminal of the right-wing benzene (B151609) ringEnhanced binding affinity and antiviral activity mdpi.com
2-Amino-3-aroylthiophene derivativesElectron-releasing or -withdrawing groups on the phenyl ring at positions 4 and 5Positive allosteric enhancers at the adenosine A1 receptor nih.gov

Modifications to the amino and ester groups of this compound would also be expected to have a profound impact on its biological activity. The primary amino group is a key site for potential interactions, such as hydrogen bonding, with biological targets. Acylation, alkylation, or incorporation into a larger heterocyclic system would alter its basicity and steric profile, likely leading to changes in activity.

The ethyl ester moiety influences the compound's solubility, cell permeability, and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge, which could be critical for interaction with certain biological targets. Conversion to other esters (e.g., methyl, tert-butyl) or amides would systematically alter its pharmacokinetic and pharmacodynamic properties. Studies on related arylpropionic acid derivatives have shown that such modifications can significantly enhance pharmacokinetic properties and selectivity for specific receptors.

The table below illustrates the influence of amino and ester modifications on the activity of related compound classes.

Compound Class Modification Impact on Activity
Arylpropionic acidsConversion to amides and sulfonamidesMaintained inhibitory activity of CXCL8-induced chemotaxis
Ketamine EstersVariation of N-alkyl estersAltered anesthetic and analgesic properties
Nicotinate estersIncorporation of amino acid ester functionsConferred vasodilatory properties

Applications in Advanced Chemical Fields

Role in Medicinal Chemistry and Drug Design

The incorporation of thiophene (B33073) rings into drug candidates is a well-established strategy in medicinal chemistry. nih.govrsc.org Thiophene-containing compounds are present in a number of commercially available drugs, highlighting their importance in the development of new therapeutic agents. researchgate.netnih.gov Ethyl 2-amino-3-(thiophen-3-yl)propanoate serves as a key starting material and structural motif in several areas of drug design.

Precursor in the Development of Novel Therapeutic Agents

Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai The amino acid framework of this compound provides a versatile handle for the synthesis of a diverse library of compounds. For instance, the amino and ester groups can be readily modified to introduce various pharmacophores, leading to the generation of new chemical entities with potential therapeutic value.

Research has shown that thiophene-based compounds can act as inhibitors for a variety of protein targets. nih.gov The planarity of the thiophene ring can contribute to effective binding with receptors. nih.gov While direct synthesis of marketed drugs from this compound is not extensively documented in publicly available literature, its structural similarity to precursors of known bioactive molecules suggests its potential as a starting point for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies. nih.govpreprints.org The synthesis of various thiophene analogues has demonstrated their potential as anticancer agents, with some derivatives showing significant cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Examples of Bioactive Thiophene Derivatives and their Therapeutic Areas

Compound ClassTherapeutic Area
ThienopyridinesAntiplatelet
Thiophene CarboxamidesAnti-inflammatory, Antimicrobial, Anticancer
AminothiophenesAnticancer

This table is illustrative and provides a general overview of the therapeutic potential of thiophene-containing compounds.

Scaffold for Peptidomimetics and Unnatural α-Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. wikipedia.orgnih.gov Unnatural α-amino acids, like 3-(thiophen-3-yl)alanine (the parent amino acid of the title compound), are crucial building blocks in the design of peptidomimetics. nih.gov

The incorporation of this compound into peptide sequences can introduce conformational constraints and novel side-chain interactions that are not possible with natural amino acids. The thiophene ring can influence the secondary structure of peptides and can interact with biological targets through various non-covalent interactions. This makes it a valuable tool for medicinal chemists aiming to develop peptide-based drugs with improved efficacy and pharmacokinetic profiles. While specific examples of peptidomimetics derived directly from this compound are not abundant in the literature, the general principles of peptidomimetic design strongly support its utility in this area. wikipedia.orgnih.gov

Design of Compounds with Bioisosteric Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.govnih.gov The thiophene ring is a well-known bioisostere of the phenyl ring. nih.govnih.govdrughunter.com This is due to their similar size, shape, and ability to participate in π-stacking interactions. However, the presence of the sulfur atom in the thiophene ring imparts distinct electronic properties and can alter the metabolic profile of a drug candidate. nih.gov

Replacing a phenyl group with a thiophene ring, a strategy for which this compound is an ideal starting material, can lead to several advantages:

Improved Potency: The different electronic distribution in the thiophene ring can lead to more favorable interactions with the target protein.

Enhanced Solubility: Thiophene-containing compounds are often more polar than their phenyl analogues, which can improve aqueous solubility. nih.gov

Modified Metabolism: The sulfur atom can alter the metabolic pathways of a drug, potentially leading to a more favorable pharmacokinetic profile and reduced toxicity. acs.org

Reduced hERG Liability: The replacement of a phenyl ring can sometimes mitigate the risk of a compound binding to the hERG potassium channel, a common cause of cardiotoxicity. nih.gov

Table 2: Comparison of Phenyl and Thiophene Rings as Bioisosteres

PropertyPhenyl RingThiophene Ring
AromaticityYesYes
SizeSimilarSimilar
ShapePlanarPlanar
PolarityLowHigher
Metabolic StabilityCan be prone to oxidationCan alter metabolic pathways

Contribution to Agrochemical Research

The application of thiophene derivatives extends beyond medicine into the field of agrochemicals. longdom.org Thiophene-containing compounds have been investigated for various activities, including herbicidal, fungicidal, and insecticidal properties. cabidigitallibrary.org

Exploration as Herbicidal Agents

While research directly implicating this compound as a herbicidal agent is limited, studies on related thiophene derivatives have shown promise. For instance, certain thiophene-2-carboxylic acid derivatives have been patented for their use in controlling undesirable plant growth. Furthermore, a study on new thiophene-derived aminophosphonic derivatives demonstrated their phytotoxic effects and potential for herbicidal applications in agriculture. mdpi.com One of the tested aminophosphonates, dimethyl N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate, was found to be a total weed killer. mdpi.com

Naturally occurring amino acid derivatives have also been identified as having significant herbicidal activity. researchgate.net This suggests that synthetic amino acid derivatives, such as this compound, could be promising candidates for the development of new herbicides.

Studies on Impact on Plant Protein Synthesis

Utilization in Materials Science Research

The potential for "this compound" to be utilized in materials science is rooted in its chemical structure, which combines a polymerizable amino acid-like backbone with a thiophene side group. Thiophene and its derivatives are well-known for their electronic properties and their ability to be incorporated into various polymers. However, specific research detailing the application of "this compound" in this field has not been identified.

There are no specific, publicly available research articles or patents that describe the use of "this compound" as a monomer or precursor for the synthesis of advanced polymers or coatings. In principle, its bifunctional nature, with an amine and an ester group, would allow it to undergo polymerization reactions, such as polycondensation, to form polyamides or other polymers. The thiophene side chain could then impart desirable properties to the resulting material. However, without experimental data, any discussion of its role in polymer synthesis remains speculative.

Similarly, there is a lack of data regarding the development of materials with enhanced mechanical and thermal stability derived from "this compound." The properties of polymers are intrinsically linked to their monomeric units. While polyamides, in general, can exhibit high thermal and mechanical stability, and the incorporation of aromatic and heterocyclic rings like thiophene into a polymer backbone can enhance these properties, no studies have been found that specifically quantify the mechanical or thermal properties of polymers synthesized from "this compound." Therefore, no data tables on its specific contributions to material stability can be generated at this time.

Advanced Structural Characterization and Solid State Research

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.

Determination of Molecular and Crystal Structures

A single-crystal X-ray diffraction study of Ethyl 2-amino-3-(thiophen-3-YL)propanoate would be required to elucidate its molecular structure and determine its crystallographic parameters. This would include identifying the crystal system, space group, and the dimensions of the unit cell. Such an analysis would provide unequivocal proof of the molecular connectivity and its preferred conformation in the crystalline form. Unfortunately, no published crystallographic information file (CIF) or detailed structural report for this compound could be located.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. A crystallographic study would reveal the presence and geometry of any hydrogen bonding networks, which are often crucial in dictating the supramolecular assembly. For this compound, the amino group and the ester functionality would be potential sites for hydrogen bonding, but without experimental data, any discussion of these interactions remains speculative.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method is derived from the electron distribution of a molecule and provides a graphical representation of the regions involved in close contacts with neighboring molecules.

Insights into Crystal Packing and Supramolecular Assembly

The comprehensive picture provided by Hirshfeld surface analysis and fingerprint plots offers valuable insights into the supramolecular assembly of the compound. It helps to rationalize the observed crystal packing and can be used to compare the interaction patterns with those of structurally related molecules. The absence of this analysis for this compound represents a gap in the understanding of its solid-state chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency

Current synthetic methods for unnatural amino acids can be multi-step and may lack high efficiency or stereoselectivity. bioascent.comresearchgate.net Future research should prioritize the development of more streamlined and efficient synthetic pathways to Ethyl 2-amino-3-(thiophen-3-yl)propanoate. A primary goal is to enhance yield, reduce the number of reaction steps, and improve atom economy.

Promising areas of investigation include the application of flow chemistry . Continuous flow synthesis allows for better control over reaction parameters, potentially leading to higher yields and purity while minimizing waste. acs.orgacs.orgnih.gov Another avenue is the exploration of biocatalysis , using enzymes to facilitate key steps. nih.govpharmasalmanac.comsymeres.comrsc.org Enzymatic synthesis can offer high stereoselectivity, yielding specific enantiomers of the compound, which is crucial for pharmaceutical applications. researchgate.netnih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow ChemistryImproved reaction control, higher yields, reduced waste, enhanced safety. acs.orgnih.govOptimization of reactor design, solvent systems, and integration of in-line purification.
Biocatalysis / Enzymatic SynthesisHigh stereoselectivity, mild reaction conditions, environmentally friendly. pharmasalmanac.comsymeres.comScreening for novel enzymes (e.g., transaminases), enzyme immobilization, process optimization.
Novel CatalysisIncreased reaction rates, lower energy consumption, potential for new reaction pathways. pharmaceutical-technology.comDevelopment of novel metal-based or organocatalysts for asymmetric synthesis.

Expansion of Derivatization Chemistry for Broader Applications

The functional groups of this compound—the primary amine and the ethyl ester—are ideal handles for chemical modification. nih.govpsu.edu A significant future direction is the systematic exploration of its derivatization to create libraries of novel compounds. Thiophene-containing molecules are recognized as privileged pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. rsc.orgbohrium.comontosight.aieprajournals.comnih.gov

Future work should focus on reactions such as:

N-acylation/N-alkylation: Modifying the amino group to form various amides or secondary/tertiary amines.

Ester Hydrolysis and Amidation: Converting the ethyl ester to a carboxylic acid, which can then be coupled with various amines to form a diverse set of amides.

Peptide Coupling: Incorporating the amino acid into peptide chains to create novel peptidomimetics with potentially enhanced stability or activity. bioascent.com

These new derivatives can be screened for a wide array of applications, from pharmaceuticals to materials science.

Derivative ClassSynthetic StrategyPotential Application Area
Amide LibraryN-acylation of the amine; hydrolysis of ester followed by amide coupling.Antimicrobial, anti-inflammatory, anticancer agents. ontosight.ai
Substituted AminesReductive amination or N-alkylation.CNS-active agents, enzyme inhibitors.
PeptidomimeticsSolid-phase or solution-phase peptide synthesis. nih.govTherapeutic peptides with improved pharmacokinetic properties.
Heterocyclic HybridsCondensation reactions involving the amine and ester functionalities.Novel scaffolds for drug discovery. bohrium.com

Targeted Investigations of Specific Enzyme and Receptor Systems

As an analogue of the natural amino acid phenylalanine, this compound and its derivatives are prime candidates for interaction with biological systems that recognize aromatic amino acids. acs.orgwikipedia.org Future research should involve targeted biological screening to identify specific enzyme or receptor interactions. The analogous compound, β-2-thienylalanine, is known to act as a phenylalanine antagonist. wikipedia.org

Initial steps should include in silico docking studies to predict binding affinities to various targets. These computational predictions can then guide in vitro assays. Potential targets could include enzymes involved in amino acid metabolism, protein kinases, or G-protein coupled receptors (GPCRs) where aromatic recognition is key.

Target ClassExampleRationale for Investigation
Amino Acid Metabolism EnzymesPhenylalanine hydroxylase, TyrosinaseStructural similarity to natural substrates (phenylalanine/tyrosine).
Protein KinasesTyrosine KinasesPotential to act as hinge-binding fragments or allosteric modulators.
TransportersLarge Neutral Amino Acid Transporter (LAT1)Potential for transport into cells, especially the brain, for CNS applications.
GPCRsCalcium-sensing receptor (CaSR)CaSR is activated by L-amino acids, including phenylalanine.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. pharmaceutical-technology.comispe.org Integrating these computational tools represents a critical future direction for accelerating the study of this compound.

AI/ML models can be employed for:

Predictive Toxicology and ADME: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of novel derivatives before synthesis, saving time and resources.

Reaction Optimization: Using algorithms to predict optimal reaction conditions (temperature, solvent, catalyst) for synthetic routes, improving efficiency and yield. pharmaceutical-technology.com

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structures of derivatives with their biological activities, enabling the rational design of more potent compounds. rsc.orgmaranasgroup.com

De Novo Design: Generating novel molecular structures based on the thiophene-propanoate scaffold that are predicted to have high affinity for specific biological targets. nih.govbyu.edunih.gov

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. nih.govmdpi.com Future research must focus on developing "green" synthetic routes for this compound and its derivatives. ispe.orgpfizer.com This involves adhering to the principles of green chemistry, such as minimizing waste, using less hazardous chemicals, and improving energy efficiency. pharmaceutical-technology.com

Key areas for exploration include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol, or supercritical fluids. mdpi.com

Catalytic Reactions: Prioritizing the use of catalysts over stoichiometric reagents to minimize waste and improve atom economy. pharmaceutical-technology.com

Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biomass sources.

Green Chemistry PrincipleApplication in SynthesisPotential Impact
Waste PreventionDeveloping high-yield, atom-economical reactions.Reduced environmental burden and lower production costs.
Safer Solvents & ReagentsReplacing hazardous solvents (e.g., chlorinated hydrocarbons) with water or bio-solvents. mdpi.comImproved safety for researchers and reduced environmental pollution.
Energy EfficiencyUtilizing catalysis to lower reaction temperatures and pressures; exploring microwave or photochemical methods.Reduced carbon footprint and operational costs.
Use of CatalysisEmploying enzymatic or metallic catalysts instead of stoichiometric reagents. pharmaceutical-technology.comHigher efficiency, selectivity, and reduced chemical waste.

Investigation of Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for rapidly generating molecular complexity. nih.gov The structure of this compound makes it an excellent candidate for use in various MCRs. mdpi.com

Future research should explore its incorporation into well-established MCRs, such as:

Ugi Reaction: Using the amino group as the amine component to create complex peptide-like structures. blucher.com.brorganic-chemistry.orgmdpi.comacs.orgwikipedia.org

Petasis Reaction: Employing the amine component to react with an aldehyde and a boronic acid, yielding substituted amino acids. researchgate.net

Strecker Synthesis: While typically used to form amino acids, the amine component could be used in variations of this reaction. nih.gov

Utilizing this compound in MCRs would enable the rapid synthesis of large, diverse libraries of complex molecules built around the thiophene (B33073) core, which would be invaluable for high-throughput screening in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-3-(thiophen-3-YL)propanoate?

  • Methodology : Synthesis typically involves nucleophilic addition of thiophen-3-yl derivatives to ethyl acrylate. For example, sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) facilitates amino group addition to the α,β-unsaturated ester. Condensation agents like HATU may also be employed for analogous compounds to form amide bonds .
  • Key Challenges : Steric hindrance from the thiophene ring and competing side reactions (e.g., over-alkylation) require optimized reaction stoichiometry and temperature control. Monitoring via TLC ensures reaction progress .

Q. How is the structure of this compound characterized?

  • Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL) refines crystal structures, while NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Data Interpretation : For crystallographic data, residual density maps and R-factors assess refinement accuracy. In NMR, coupling constants distinguish stereoisomers .

Q. What analytical techniques confirm purity and identity?

  • Methodology : HPLC with UV detection quantifies purity, while combined ¹H/¹³C NMR and HRMS confirm structural integrity. Chiral columns or derivatization may resolve enantiomers if stereocenters are present .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity?

  • Methodology : Comparative studies with analogs (e.g., pyridine or pyrimidine substituents) reveal that the electron-rich thiophene ring enhances binding to enzymes like cytochrome P450. Substituent position (e.g., 3-yl vs. 2-yl) alters steric and electronic interactions, affecting potency .
  • Case Study : Replacing thiophene with pyrimidine reduces antimicrobial activity by 40%, highlighting the role of sulfur in target interactions .

Q. What methodologies study its interactions with biological targets?

  • Methodology : Surface plasmon resonance (SPR) quantifies binding affinity to receptors (e.g., neurotransmitter transporters). Enzyme inhibition assays (IC₅₀) measure activity against targets like kinases. Computational docking (AutoDock Vina) predicts binding modes .
  • Data Interpretation : SPR sensograms provide kinetic parameters (kₐ, kₐ), while molecular dynamics simulations assess binding stability over time .

Q. How to resolve contradictions in reported biological activities?

  • Methodology : Reproduce assays under standardized conditions (e.g., pH, temperature) using isogenic cell lines. Orthogonal methods (e.g., fluorescence polarization vs. SPR) validate interactions. Meta-analyses of published IC₅₀ values identify outliers .
  • Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay buffer composition (e.g., DMSO concentration affecting compound solubility) .

Q. What computational methods predict reactivity or binding modes?

  • Methodology : Density functional theory (DFT) calculates reaction pathways (e.g., nucleophilic attack energy barriers). Molecular dynamics (GROMACS) simulates protein-ligand interactions in explicit solvent. QSAR models correlate substituent effects with bioactivity .
  • Case Study : DFT reveals that the thiophene ring stabilizes transition states in SN2 reactions, guiding synthetic route optimization .

Q. How to design derivatives for improved pharmacokinetics?

  • Methodology : Introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability or hydrophilic moieties (e.g., -OH) to improve solubility. Pharmacokinetic parameters (e.g., logP, PSA) are modeled using tools like SwissADME .
  • Example : Ethyl 3-hydroxy-3-(3-methyl-2-thienyl)propanoate derivatives show 30% higher aqueous solubility due to hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.